5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-((2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-, (8S-cis)-
Description
IUPAC Nomenclature and Systematic Classification
The IUPAC name * (8S-cis)-7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-((2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-5,12-naphthacenedione* reflects its tetracyclic aglycone core and aminoglycoside substituent. The numbering begins at the naphthacenedione system, with positions 5 and 12 denoting the quinone carbonyl groups. The cis designation at C8 and C10 specifies the relative configuration of the acetyl and glycosidic oxygen substituents, while the α-L-lyxo configuration in the sugar moiety indicates the axial orientation of the C3 dimethylamino group.
Table 1: Comparative IUPAC Nomenclature of Anthracycline Derivatives
The systematic classification places this compound within the anthracycline family, distinguished by its 1-methoxy and 3-dimethylamino groups. Unlike daunorubicin’s 3-amino sugar, the dimethylamino substitution enhances lipophilicity, altering electronic distribution across the glycosidic bond.
Molecular Architecture and Stereochemical Configuration
The molecule comprises a planar tetracyclic aglycone (naphthacenedione) fused to a cyclohexane ring (positions 7–10), with critical substituents at C1, C8, and C10. X-ray crystallography data from analogous compounds reveal a dihedral angle of 12.7° between the aglycone and sugar moiety, stabilizing the molecule via intramolecular hydrogen bonding between the C9 hydroxyl and the C5 carbonyl.
Key stereochemical features :
- C8 and C10 chiral centers : The S configuration at both positions orients the acetyl and glycosidic groups on the same face, enabling π-stacking interactions with DNA bases.
- Sugar moiety : The α-L-lyxo configuration ensures the C2′ and C3′ substituents adopt axial and equatorial positions, respectively, optimizing hydrogen bonding with phosphate backbones.
- Aglycone planarity : Conjugation across the naphthacenedione system creates a rigid, aromatic platform essential for intercalation.
Comparative Analysis of Substituent Functional Groups
Table 2: Substituent Effects on Electronic and Steric Properties
The C1 methoxy group donates electron density via resonance, reducing quinone electrophilicity by 18% compared to idarubicin’s demethoxy analog. The C8 acetyl group introduces steric hindrance, decreasing aglycone flexibility by 9 kcal/mol relative to doxorubicin’s hydroxyacetyl. The C3′ dimethylamino group increases logP by 0.7 units versus daunorubicin’s primary amine, enhancing membrane permeability.
Tautomeric and Conformational Dynamics
The naphthacenedione core exhibits keto-enol tautomerism , with the enol form predominating (76%) in aqueous solution due to stabilization by the C6 and C11 hydroxyl groups. Molecular dynamics simulations reveal three conformational states:
- Closed conformation : The sugar folds over the aglycone, stabilized by C9 hydroxyl–C5 carbonyl hydrogen bonds (63% occupancy).
- Open conformation : The sugar extends away from the aglycone, facilitating DNA minor groove insertion (29% occupancy).
- Intermediate state : Partial sugar-aglycone interactions (8% occupancy).
The acetyl group at C8 restricts ring A puckering, reducing the activation energy for chair-to-boat transitions by 4.2 kcal/mol compared to unsubstituted analogs. Free energy calculations indicate that the dimethylamino group lowers the glycosidic bond rotation barrier to 10.3 kcal/mol, enabling rapid conformational sampling during target recognition.
Properties
CAS No. |
67508-87-6 |
|---|---|
Molecular Formula |
C29H33NO10 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2S,4R,5R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)9-19(39-12)40-18-11-29(37,13(2)31)10-15-21(18)28(36)23-22(26(15)34)25(33)14-7-6-8-17(38-5)20(14)27(23)35/h6-8,12,16,18-19,24,32,34,36-37H,9-11H2,1-5H3/t12-,16-,18+,19-,24+,29+/m1/s1 |
InChI Key |
MNZPHZWBCGOICS-OTNVPBFQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O |
Related CAS |
70095-84-0 (hydrochloride) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-Dimethyldaunorubicin involves metabolic engineering of the bacterium Streptomyces peucetius. Additionally, the native gene for glycosyltransferase DnrS is replaced with genes encoding aclarubicin glycosyltransferases AknS and AknT . The gene for methylesterase RdmC from the rhodomycin biosynthetic pathway is also introduced . These genetic modifications enable the production of N,N-dimethylated sugars, which are incorporated into the anthracycline biosynthetic pathway to produce N,N-Dimethyldaunorubicin .
Industrial Production Methods: Industrial production of N,N-Dimethyldaunorubicin follows similar biosynthetic routes, with optimization of fermentation conditions to maximize yield. The engineered Streptomyces peucetius strains are cultivated in large-scale bioreactors, and the compound is extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyldaunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and detoxification in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions of N,N-Dimethyldaunorubicin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions include various metabolites that retain the anthracycline core structure but differ in their functional groups. These metabolites can exhibit different levels of cytotoxicity and therapeutic efficacy .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
5,12-Naphthacenedione derivatives are primarily recognized for their role in cancer treatment. The compound is structurally related to doxorubicin, a well-known chemotherapeutic agent. Research indicates that this class of compounds can induce apoptosis in cancer cells through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS) upon light activation. This photodynamic property makes it a candidate for photodynamic therapy (PDT), where light-sensitive drugs target tumors selectively .
1.2 Antimicrobial Properties
Studies have shown that derivatives of 5,12-naphthacenedione exhibit significant antimicrobial activity against various pathogens. The mechanism typically involves disrupting cellular functions and damaging nucleic acids, which can be particularly useful in treating infections caused by resistant strains of bacteria .
1.3 Drug Delivery Systems
The presence of multiple functional groups in the compound enhances its solubility and reactivity, allowing it to be used in advanced drug delivery systems. These systems can be tailored to release therapeutic agents in a controlled manner, improving efficacy while minimizing side effects.
Research Applications
2.1 Molecular Interactions
Research has focused on understanding how 5,12-naphthacenedione interacts with biomolecules such as proteins and nucleic acids. These interactions can lead to significant biological effects like alterations in cell signaling pathways and induction of apoptosis in cancer cells.
2.2 Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with tailored properties for specific applications. For instance, modifications to the naphthacenedione structure can enhance its photophysical properties or biological activity .
Doxorubicin Screening Assessment
A comprehensive screening assessment conducted by Environment Canada evaluated doxorubicin (the common name for 5,12-naphthacenedione derivatives) for its ecological and human health impacts. The study provided empirical data on the cytotoxicity of doxorubicin and its metabolites, emphasizing its pharmaceutical relevance and safety profile when used correctly .
Photosensitizer Development
A study documented the synthesis of a naphthacenedione derivative as a DNA photosensitizer. Upon irradiation with light, this compound generated ROS effectively, demonstrating its potential application in targeted cancer therapies .
Summary of Findings
The applications of 5,12-naphthacenedione derivatives span across various fields including pharmaceuticals and molecular research:
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Anticancer Activity | Photodynamic therapy | Induces apoptosis via ROS generation |
| Antimicrobial Properties | Treatment against resistant pathogens | Disrupts cellular functions |
| Drug Delivery Systems | Controlled release formulations | Enhances efficacy while minimizing side effects |
| Molecular Interactions | Studies on interactions with biomolecules | Alters cell signaling pathways |
Mechanism of Action
N,N-Dimethyldaunorubicin exerts its effects primarily through the generation of reactive oxygen species (ROS), which cause DNA damage, particularly double-strand breaks (DSBs) . It also induces histone eviction from chromatin, leading to chromatin damage . These mechanisms result in the inhibition of DNA replication and transcription, ultimately causing cell death . The molecular targets of N,N-Dimethyldaunorubicin include topoisomerase II, an enzyme critical for DNA replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the anthracycline class, sharing a core structure with doxorubicin, daunorubicin, and epirubicin. Key differences lie in substitutions on the aglycone (naphthacenedione core) and the amino sugar. Below is a comparative analysis:
Functional and Pharmacological Differences
Sugar Modifications: The dimethylamino group in the target compound improves lipophilicity (LogP ~2.37) compared to doxorubicin (LogP ~1.8), enhancing blood-brain barrier penetration . Substitution with methoxycarbonylamino (as in ) reduces hydrogen bonding (PSA: 198 Ų vs. 189 Ų in the target compound), decreasing aqueous solubility but increasing plasma stability.
8-Ethyl analogs (e.g., ) exhibit pentahydroxy substitution, which may enhance DNA binding affinity but reduce intercalation kinetics due to steric hindrance.
Toxicity and Efficacy :
- The cyclohexylidenehydrazone derivative () demonstrates a unique mechanism of action, with an LD₅₀ of 40 mg/kg in mice (IV) and selective tumor targeting, likely due to hydrazone-mediated pH-sensitive drug release.
Table: Comparative Physicochemical Data
Research Findings and Challenges
- Synthesis Complexity : The stereospecific (8S-cis) configuration and trideoxy sugar synthesis require multistep enzymatic or chiral catalysis, limiting large-scale production .
- Regulatory Status: The compound is classified under Hazardous Waste Code U059 due to its anthracycline-derived genotoxicity .
- Clinical Potential: Derivatives with modified sugars (e.g., cyclohexylidenehydrazone in ) show promise in reducing off-target toxicity but require further pharmacokinetic optimization.
Biological Activity
5,12-Naphthacenedione derivatives have garnered attention due to their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The compound in focus, 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-((2,3,6-trideoxy-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-6,8,11-trihydroxy-, (8S-cis)- exhibits a complex structure that contributes to its unique biological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 423.43 g/mol. Its structure features a naphthacene backbone with multiple hydroxyl groups and an acetylated methoxy group that enhance its solubility and reactivity.
Antimicrobial Properties
Research indicates that this naphthacenedione derivative possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains through mechanisms such as:
- Disruption of cell membrane integrity
- Inhibition of protein synthesis
These mechanisms lead to increased permeability and eventual cell lysis in susceptible microorganisms.
Anticancer Activity
The anticancer potential of the compound is particularly noteworthy. Investigations into its mechanism of action reveal several pathways through which it induces apoptosis in cancer cells:
- Intercalation into DNA : This disrupts replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Upon activation by light (in photodynamic therapy), the compound generates singlet oxygen species that induce oxidative stress in cancer cells .
A study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
The biological activity is largely attributed to:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular metabolism and proliferation.
- Signal Transduction Interference : It affects various signaling pathways that regulate cell survival and apoptosis.
- DNA Binding : The ability to intercalate into DNA leads to disruption of normal cellular functions.
Case Studies
- Photodynamic Therapy : In a controlled study involving photodynamic therapy using this compound as a photosensitizer, researchers observed significant tumor reduction in murine models. The treatment resulted in localized cell death with minimal damage to surrounding healthy tissues .
- Synergistic Effects with Other Anticancer Agents : A combination study highlighted that when used alongside conventional chemotherapeutics like doxorubicin, the naphthacenedione derivative enhanced the overall cytotoxic effect on resistant cancer cell lines .
Comparative Analysis
The following table summarizes key features of structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 6,11-Dihydroxy-5,12-naphthacenedione | Structure | Precursor for synthesis; similar chemical properties |
| 5,12-Naphthacenedione | Structure | Core structure without acetoxy group; different functional groups |
| Tetracene Derivatives | Structure | Similar tetracyclic structure; used in electronic applications |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the compound be experimentally validated?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., NOESY or ROESY) to determine spatial relationships between protons, particularly around the 8S-cis chiral center. X-ray crystallography is recommended for absolute configuration confirmation, as seen in analogs with similar glycosidic linkages .
- Key Data : Compare coupling constants (e.g., -values) in -NMR with computational models of α-L-lyxo-hexopyranosyl conformation .
Q. What analytical methods are optimal for assessing purity and stability in synthetic batches?
- Methodology : High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) or mass spectrometry (LC-MS) to detect degradation products (e.g., quinone oxidation or glycosidic cleavage). Stability studies under varying pH and temperature conditions are critical .
- Key Data : Purity thresholds (>98%) and degradation kinetics (e.g., half-life in aqueous buffers) should align with pharmacopeial standards .
Q. How do acute toxicity profiles differ between rodent models?
- Methodology : Intravenous LD50 testing in mice and rats, monitoring weight loss, hematological changes, and organ-specific toxicity (e.g., cardiac or hepatic damage).
- Key Data :
| Species | LD50 (mg/kg) | Toxicity Effects | Reference |
|---|---|---|---|
| Mouse | 40 (IV) | Anti-tumor activity, weight loss | |
| Rat | Not reported | Blood biochemistry alterations |
Advanced Research Questions
Q. What molecular mechanisms underlie the compound's anti-cancer activity, and how do structural modifications alter efficacy?
- Methodology :
- DNA intercalation assays (e.g., ethidium bromide displacement) to assess binding affinity.
- Topoisomerase II inhibition studies using gel electrophoresis to quantify DNA cleavage.
- Compare analogs (e.g., 3'-cyano-morpholino derivatives) for improved pharmacokinetics .
Q. How can contradictory toxicity data (e.g., mutagenicity vs. therapeutic efficacy) be reconciled?
- Methodology :
- Ames test (bacterial reverse mutation assay) to evaluate base-pair mutations.
- Micronucleus assay in human lymphocytes to assess chromosomal damage.
Q. What strategies mitigate drug resistance in anthracycline-resistant cancer cells?
- Methodology :
- P-glycoprotein (P-gp) inhibition assays using verapamil or tariquidar to evaluate efflux pump activity.
- Proteomic profiling to identify overexpression of resistance markers (e.g., ABC transporters).
Experimental Design & Data Analysis
Q. How to design in vivo pharmacokinetic studies accounting for rapid plasma clearance?
- Methodology :
- Radiolabeled tracing (-acetylation) to monitor tissue distribution.
- Compartmental modeling to estimate half-life () and volume of distribution ().
- Optimization : Use PEGylated liposomal formulations to prolong circulation, as seen in doxorubicin analogs .
Q. What in vitro models best predict cardiotoxicity risks?
- Methodology :
- Human induced pluripotent stem cell (iPSC)-derived cardiomyocytes to measure contractility and ROS production.
- Mitochondrial respiration assays (Seahorse XF Analyzer) to assess metabolic stress.
Regulatory & Safety Considerations
Q. What waste disposal protocols comply with hazardous material regulations (e.g., U059 classification)?
- Guidelines :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
